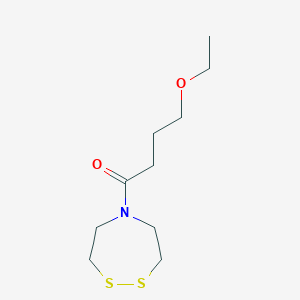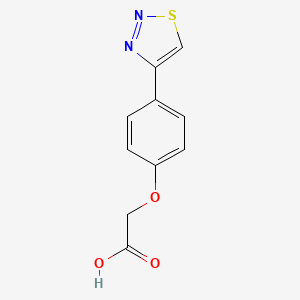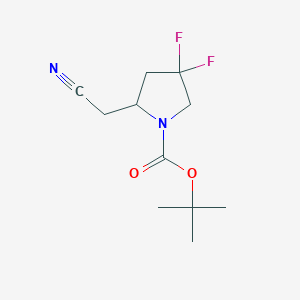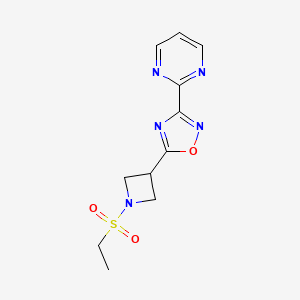![molecular formula C22H18F3N B2367375 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole CAS No. 860648-99-3](/img/structure/B2367375.png)
1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole” is a chemical compound with the molecular formula C22H18F3N . It has been found to exhibit favorable pharmacokinetic profiles in a number of preclinical species and potent anti-inflammatory activity in several animal models of pain/inflammation .
Molecular Structure Analysis
The molecular structure of “1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole” can be found in various chemical databases . The molecular weight of this compound is 353.38 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Carbazole derivatives, including structures related to 1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole, have been explored for their antimicrobial properties. A study by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated their potential as antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Photoelectric Performances
Gao Xi-cun (2010) investigated star-burst carbazol derivatives for their photoelectric performances, focusing on their potential use in organic light-emitting diodes (OLEDs) and other electronic applications (Gao Xi-cun, 2010).
Iodine Capture
In environmental applications, carbazole-based polymers have been developed for efficient iodine capture. Xiong et al. (2019) created carbazole-bearing porous organic polymers with unique morphologies, demonstrating high iodine vapor adsorption capacity (Xiong et al., 2019).
Biological Evaluation
The biological activity of carbazole derivatives has been a subject of study. Saturnino et al. (2015) conducted a crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles, analyzing their effects on ovarian cancer cells (Saturnino et al., 2015).
Optoelectronic Characterization
Carbazole derivatives have also been synthesized and characterized for their optoelectronic properties. Çiçek et al. (2018) studied novel carbazole Schiff bases, considering their potential in organic light-emitting diodes (Çiçek et al., 2018).
Data Security Protection
Carbazole derivatives have been utilized in the field of data security. Song et al. (2016) designed Ir(III) complexes with carbazole units, exhibiting unique photophysical properties useful for data security applications (Song et al., 2016).
Eigenschaften
IUPAC Name |
1,4-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N/c1-14-10-11-15(2)21-20(14)18-8-3-4-9-19(18)26(21)13-16-6-5-7-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUVZNDRVELDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)
![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)
![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2367303.png)
![6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2367306.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)



![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)